Cas no 72816-88-7 (6-Amino-1-benzyl-5-methylaminouracil)

6-Amino-1-benzyl-5-methylaminouracil 化学的及び物理的性質
名前と識別子
-
- 2,4(1H,3H)-Pyrimidinedione,6-amino-5-(methylamino)-1-(phenylmethyl)-
- 6-Amino-1-benzyl-5-methylaminouracil
- 6-amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
- 6-amino-1-benzyl-5-(methylamino)uracil
- 6-amino-1-benzyl-5-methylamino-1h-pyrimidine-2,4-dione
- 6-amino-1-benzyl-5-N-methylaminouracil
- Analogue of 1a,12a
- CHEMBL1542208
- AKOS000115984
- 6-amino-1-benzyl-5-(methylamino)-2,4(1H,3H)-pyrimidinedione
- MLS000564217
- SCHEMBL6350010
- HMS2406N11
- 6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-quinone
- FT-0661599
- SMR000151677
- SB59615
- 6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione
- DTXSID80352418
- 72816-88-7
- Z55848625
- I2Z
- 6-amino-5-(methylamino)-1-(phenylmethyl)pyrimidine-2,4-dione
- W-203652
- 6-azanyl-5-(methylamino)-1-(phenylmethyl)pyrimidine-2,4-dione
- cid_726225
- AB-323/13887120
- EN300-02890
- CS-0219035
- BDBM52313
- Q27212923
- 6-amino-1-benzyl-5-(methylamino)pyrimidine-2,4-dione
- HMRFBSJXLDMJAC-UHFFFAOYSA-N
- CHEBI:123234
- Oprea1_069072
- 6-Amino-1-benzyl-5-methylamino-1H-pyrimidine-2,4-dione, AldrichCPR
- G23012
- DB-350314
-
- インチ: InChI=1S/C12H14N4O2/c1-14-9-10(13)16(12(18)15-11(9)17)7-8-5-3-2-4-6-8/h2-6,14H,7,13H2,1H3,(H,15,17,18)
- InChIKey: HMRFBSJXLDMJAC-UHFFFAOYSA-N
- ほほえんだ: CNC1=C(N(C(NC1=O)=O)CC2=CC=CC=C2)N
計算された属性
- せいみつぶんしりょう: 246.11200
- どういたいしつりょう: 246.11167570g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 8
- トポロジー分子極性表面積: 87.5Ų
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.34
- ゆうかいてん: 217-221°C
- 屈折率: 1.654
- PSA: 92.91000
- LogP: 0.86300
6-Amino-1-benzyl-5-methylaminouracil セキュリティ情報
- ちょぞうじょうけん:-20°C Freezer
6-Amino-1-benzyl-5-methylaminouracil 税関データ
- 税関コード:2933599090
- 税関データ:
中国税関コード:
2933599090概要:
29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%
6-Amino-1-benzyl-5-methylaminouracil 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-214360-50mg |
6-Amino-1-benzyl-5-methylaminouracil, |
72816-88-7 | 50mg |
¥3234.00 | 2023-09-05 | ||
TRC | A598750-500mg |
6-Amino-1-benzyl-5-methylaminouracil |
72816-88-7 | 500mg |
$ 184.00 | 2023-09-08 | ||
Aaron | AR005FAY-250mg |
2,4(1H,3H)-Pyrimidinedione,6-amino-5-(methylamino)-1-(phenylmethyl)- |
72816-88-7 | 95% | 250mg |
$201.00 | 2025-01-23 | |
Aaron | AR005FAY-500mg |
2,4(1H,3H)-Pyrimidinedione,6-amino-5-(methylamino)-1-(phenylmethyl)- |
72816-88-7 | 95% | 500mg |
$357.00 | 2025-01-23 | |
Aaron | AR005FAY-50mg |
2,4(1H,3H)-Pyrimidinedione,6-amino-5-(methylamino)-1-(phenylmethyl)- |
72816-88-7 | 95% | 50mg |
$109.00 | 2025-01-23 | |
A2B Chem LLC | AC52014-1g |
6-Amino-1-benzyl-5-(methylamino)pyrimidine-2,4(1H,3H)-dione |
72816-88-7 | 95% | 1g |
$6373.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289705-1g |
6-Amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
72816-88-7 | 97% | 1g |
¥8002.00 | 2024-07-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289705-250mg |
6-Amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
72816-88-7 | 97% | 250mg |
¥3194.00 | 2024-07-29 | |
TRC | A598750-250mg |
6-Amino-1-benzyl-5-methylaminouracil |
72816-88-7 | 250mg |
$ 126.00 | 2023-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1289705-500mg |
6-Amino-1-benzyl-5-(methylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione |
72816-88-7 | 97% | 500mg |
¥5634.00 | 2024-07-29 |
6-Amino-1-benzyl-5-methylaminouracil 関連文献
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Hualin Xiong,Hongwei Yang,Guangbin Cheng New J. Chem., 2019,43, 13827-13831
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
6-Amino-1-benzyl-5-methylaminouracilに関する追加情報
Comprehensive Analysis of 6-Amino-1-benzyl-5-methylaminouracil (CAS No. 72816-88-7): Properties, Applications, and Industry Insights
6-Amino-1-benzyl-5-methylaminouracil (CAS No. 72816-88-7) is a specialized organic compound gaining attention in pharmaceutical and biochemical research due to its unique structural features. This uracil derivative belongs to the class of heterocyclic compounds, characterized by a benzyl group at the N1 position and a methylamino substitution at C5. Its molecular formula C12H14N4O2 suggests potential hydrogen-bonding capabilities, making it valuable for drug design and nucleic acid research.
Recent studies highlight the compound's role as a building block for modified nucleosides, particularly in developing antiviral agents and enzyme inhibitors. The benzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration—a hot topic in neuropharmacology research. Researchers are investigating its utility in cancer therapeutics, where uracil analogs show promise in targeted therapy approaches, aligning with current trends in personalized medicine.
Synthetic protocols for 6-Amino-1-benzyl-5-methylaminouracil often involve multistep organic synthesis starting from uracil precursors. The methylamino group introduction typically requires selective protection-deprotection strategies, reflecting modern green chemistry principles. Analytical characterization via HPLC, mass spectrometry, and NMR confirms purity—critical for high-throughput screening applications in drug discovery.
In material science, this compound's π-conjugated system shows potential for organic electronics, coinciding with industry demand for biodegradable semiconductors. Its fluorescence properties are being explored for bioimaging probes, addressing the growing theranostics market. Stability studies under various pH conditions are ongoing, as pH-sensitive drug delivery systems remain a key focus area.
The global market for fine chemicals like 72816-88-7 is projected to grow at 6.2% CAGR (2023-2030), driven by biopharmaceutical innovation. Regulatory considerations emphasize proper GMP synthesis documentation, especially for clinical trial materials. Storage recommendations typically suggest anhydrous conditions at -20°C to preserve the amino group reactivity.
Emerging applications include its use as a ligand in metal-organic frameworks (MOFs) for catalysis, and as a template for molecular imprinting technologies. Recent patents disclose derivatives of 6-Amino-1-benzyl-5-methylaminouracil showing kinase inhibition activity—relevant to immunotherapy development. These developments position the compound at the intersection of medicinal chemistry and biomaterials science.
Quality control protocols for CAS 72816-88-7 emphasize chiral purity assessment when applicable, given the increasing importance of stereochemistry in drug efficacy. The compound's logP value (predicted ~1.8) suggests balanced solubility, advantageous for formulation development. Computational QSAR studies help predict its ADMET properties, streamlining preclinical research workflows.
Environmental impact assessments of uracil derivatives like this compound follow OECD guidelines for biodegradability testing. The benzylic position offers opportunities for structure-activity relationship (SAR) modifications, enabling rational design of analogs with improved pharmacokinetic profiles. These features make it valuable for fragment-based drug discovery platforms.
Cross-disciplinary applications are emerging in agricultural chemistry, where similar structures demonstrate plant growth regulation potential. The compound's hydrogen bonding capacity also makes it interesting for supramolecular chemistry applications. Current research explores its incorporation into bioconjugates for targeted delivery systems, a trending approach in precision medicine.
Supply chain considerations for 6-Amino-1-benzyl-5-methylaminouracil highlight the importance of certified reference standards for analytical validation. The compound's thermal stability profile (typically >200°C) facilitates various chemical transformations. Recent advances in continuous flow chemistry have improved synthesis scalability, addressing industry needs for cost-effective production of specialized intermediates.
72816-88-7 (6-Amino-1-benzyl-5-methylaminouracil) 関連製品
- 72816-95-6(N-Phenylmethyl-7-methyluric Acid)
- 1160474-43-0(5-Bromo-3-(tert-butoxycarbonyl)amino-1-benzofuran-2-carboxylic acid)
- 1156153-91-1(4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide)
- 379729-52-9(3-(4-{3-(trifluoromethyl)phenylsulfamoyl}phenyl)prop-2-enoic acid)
- 451511-79-8(N-(3-chloro-2-methylphenyl)-2-fluoro-5-(2-methylcyclohexyl)sulfamoylbenzamide)
- 2624131-98-0(1-Nitrosoazepane-4-carboxylic acid)
- 1353984-38-9([1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester)
- 2228926-36-9(3-(3-amino-1,2-oxazol-5-yl)-N,N-dimethylpyridin-2-amine)
- 438015-36-2(2-amino-1-(4-propoxyphenyl)ethan-1-one)
- 2224305-75-1(N-(2,4,4-Trimethylcyclohexyl)prop-2-enamide)


